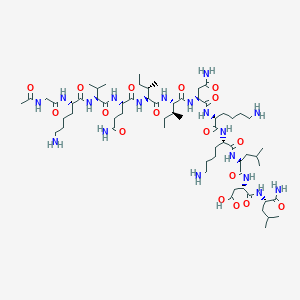

Acetyl-Tau Peptide (273-284) amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetyl-Tau Peptide (273-284) amide is an acetylated fragment of the Tau protein, specifically spanning amino acids 273 to 284. This compound is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to its role in inhibiting the aggregation of amyloid-beta peptides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Tau Peptide (273-284) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Acetyl-Tau Peptide (273-284) amide primarily undergoes:

Aggregation Inhibition: It inhibits the aggregation of amyloid-beta peptides.

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

Aggregation Inhibition: Conditions typically involve physiological pH and temperature.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific proteases can be used.

Major Products Formed

Aggregation Inhibition: Prevents the formation of amyloid-beta aggregates.

Hydrolysis: Results in smaller peptide fragments.

Applications De Recherche Scientifique

Acetyl-Tau Peptide (273-284) amide is widely used in scientific research, particularly in the following areas:

Neurodegenerative Disease Research: It serves as a model to study the interaction between Tau and amyloid-beta peptides, which are crucial in Alzheimer’s disease.

Drug Development: It is used to screen potential inhibitors of amyloid-beta aggregation.

Biochemical Studies: The peptide is employed to understand the structural and functional aspects of Tau protein.

Mécanisme D'action

Acetyl-Tau Peptide (273-284) amide exerts its effects by inhibiting the aggregation of amyloid-beta peptides. This inhibition is crucial in preventing the formation of neurotoxic aggregates that are implicated in Alzheimer’s disease. The peptide interacts with amyloid-beta, preventing its self-assembly into fibrils .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tau Peptide (273-284): The non-acetylated version of the peptide.

Amyloid-beta Peptide (25-35): Another peptide involved in Alzheimer’s disease.

Uniqueness

Acetyl-Tau Peptide (273-284) amide is unique due to its acetylation, which enhances its ability to inhibit amyloid-beta aggregation compared to its non-acetylated counterpart .

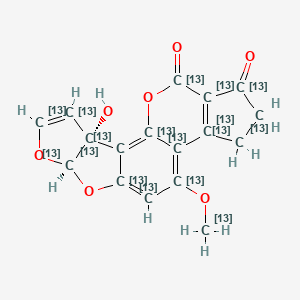

Propriétés

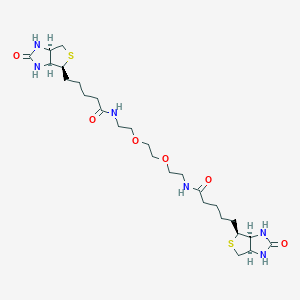

Formule moléculaire |

C64H116N18O17 |

|---|---|

Poids moléculaire |

1409.7 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C64H116N18O17/c1-12-36(9)52(82-64(99)53(37(10)13-2)81-58(93)42(23-24-47(68)84)75-62(97)51(35(7)8)80-57(92)39(20-14-17-25-65)72-49(86)32-71-38(11)83)63(98)79-45(30-48(69)85)60(95)74-40(21-15-18-26-66)55(90)73-41(22-16-19-27-67)56(91)77-44(29-34(5)6)59(94)78-46(31-50(87)88)61(96)76-43(54(70)89)28-33(3)4/h33-37,39-46,51-53H,12-32,65-67H2,1-11H3,(H2,68,84)(H2,69,85)(H2,70,89)(H,71,83)(H,72,86)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,91)(H,78,94)(H,79,98)(H,80,92)(H,81,93)(H,82,99)(H,87,88)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1 |

Clé InChI |

DWKLHZJPKGOTGM-SHEMCLNMSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)